molecular formula C14H26O3 B14591480 Methyl 9-methoxy-5,9-dimethyldec-3-enoate CAS No. 61099-51-2

Methyl 9-methoxy-5,9-dimethyldec-3-enoate

Cat. No.: B14591480
CAS No.: 61099-51-2
M. Wt: 242.35 g/mol
InChI Key: DLAQSVDROKZHST-UHFFFAOYSA-N
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Description

Methyl 9-methoxy-5,9-dimethyldec-3-enoate is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-methoxy-5,9-dimethyldec-3-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-methoxy-5,9-dimethyldec-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Methyl 9-methoxy-5,9-dimethyldec-3-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 9-methoxy-5,9-dimethyldec-3-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 9-methoxy-5,9-dimethyldec-3-enoate: shares similarities with other esters and ethers that contain methoxy and methyl groups.

    Ethyl 9-methoxy-5,9-dimethyldec-3-enoate: Similar structure but with an ethyl group instead of a methyl group.

    Propyl 9-methoxy-5,9-dimethyldec-3-enoate: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.

Properties

CAS No.

61099-51-2

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

methyl 9-methoxy-5,9-dimethyldec-3-enoate

InChI

InChI=1S/C14H26O3/c1-12(8-6-10-13(15)16-4)9-7-11-14(2,3)17-5/h6,8,12H,7,9-11H2,1-5H3

InChI Key

DLAQSVDROKZHST-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)OC)C=CCC(=O)OC

Origin of Product

United States

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